N-[3-(1H-tetrazol-1-yl)phenyl]-4-(trifluoromethoxy)benzamide
Description
N-[3-(1H-tetrazol-1-yl)phenyl]-4-(trifluoromethoxy)benzamide is a benzamide derivative featuring a trifluoromethoxy group at the para-position of the benzamide ring and a 1H-tetrazole substituent at the meta-position of the aniline moiety. The compound’s structure combines electron-withdrawing groups (trifluoromethoxy) and a heterocyclic tetrazole ring, which may enhance metabolic stability and modulate biological activity.
Properties
Molecular Formula |
C15H10F3N5O2 |
|---|---|
Molecular Weight |
349.27 g/mol |
IUPAC Name |
N-[3-(tetrazol-1-yl)phenyl]-4-(trifluoromethoxy)benzamide |
InChI |
InChI=1S/C15H10F3N5O2/c16-15(17,18)25-13-6-4-10(5-7-13)14(24)20-11-2-1-3-12(8-11)23-9-19-21-22-23/h1-9H,(H,20,24) |
InChI Key |
JFWTZRBUVMWCLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NN=N2)NC(=O)C3=CC=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-tetrazol-1-yl)phenyl]-4-(trifluoromethoxy)benzamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc oxide or cobalt oxide.
Coupling Reaction: The tetrazole derivative is then coupled with a benzamide derivative under suitable conditions to form the final compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-tetrazol-1-yl)phenyl]-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the tetrazole ring or other functional groups.
Substitution: The trifluoromethoxy group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized tetrazole derivatives, while substitution reactions can produce a variety of substituted benzamide compounds .
Scientific Research Applications
Pharmacological Applications
-
Antimicrobial Activity
- Compounds containing tetrazole moieties have been shown to exhibit significant antimicrobial properties. Research indicates that derivatives of tetrazole can be effective against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The presence of the trifluoromethoxy group may contribute to enhanced activity due to increased membrane permeability and interaction with bacterial targets .
-
Anti-inflammatory Effects
- Studies have demonstrated that tetrazole-containing compounds can modulate inflammatory pathways. For instance, N-[3-(1H-tetrazol-1-yl)phenyl]-4-(trifluoromethoxy)benzamide has been evaluated for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. In vitro assays have shown promising results in reducing inflammation markers .
-
Anticancer Potential
- The compound has been investigated for its anticancer properties, particularly in targeting specific cancer cell lines. The mechanism involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. Preliminary studies suggest that this compound may inhibit tumor growth by interfering with signaling pathways associated with cell proliferation .
Case Studies
-
Antimicrobial Efficacy
- A study published in Pharmaceutical Research highlighted the synthesis of several tetrazole derivatives, including this compound, which showed significant antibacterial activity against Gram-positive and Gram-negative bacteria with Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics .
- Anti-inflammatory Activity
- Cancer Research
Mechanism of Action
The mechanism of action of N-[3-(1H-tetrazol-1-yl)phenyl]-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. For example, it has been studied as an inhibitor of xanthine oxidase, an enzyme involved in purine metabolism . The tetrazole ring and trifluoromethoxy group play crucial roles in binding to the enzyme’s active site, thereby inhibiting its activity .
Comparison with Similar Compounds
N-[4-(4-Methyl-1-piperazinyl)phenyl]-3-(1H-tetrazol-1-yl)benzamide
N-Phenyl-4-(trifluoromethoxy)benzamide (3u)
4-[(4-Chloro-1H-pyrazol-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]benzamide
- Structure : Features a pyrazole ring and a trifluoromethyl group instead of tetrazole and trifluoromethoxy.
- Key Differences : Pyrazole’s dual nitrogen atoms offer distinct coordination properties compared to tetrazole’s aromatic tetrazolic acid mimicry. The trifluoromethyl group increases hydrophobicity relative to trifluoromethoxy .
Heterocyclic Modifications in Analogous Compounds
N-(1,3,4-Oxadiazol-2-yl)benzamides (HSGN-235, HSGN-237, HSGN-238)
- Structure : Replace tetrazole with 1,3,4-oxadiazole rings. For example, HSGN-235 incorporates a 4-(trifluoromethoxy)benzamide linked to a 5-(4-trifluoromethylphenyl)-1,3,4-oxadiazole.
- Biological Activity: Demonstrated antibacterial efficacy against Neisseria gonorrhoeae (MIC values: 2–8 µg/mL), attributed to the oxadiazole’s electron-deficient nature enhancing target binding .
- Comparison : Tetrazole’s higher acidity (pKa ~4.9) compared to oxadiazole (pKa ~8.5) may influence ionization state and membrane permeability.
Imidazole-Based Benzamides (e.g., 4-(1H-imidazol-1-yl)-N-(4-(N-thiazol-4-ylsulfamoyl)phenyl)benzamide)
- Structure : Substitutes tetrazole with imidazole.
- Activity : Exhibits antimicrobial and anticancer properties, with imidazole’s sp²-hybridized nitrogen enabling metal coordination or π-π stacking in enzyme active sites .
- Thermodynamic Stability : Imidazole derivatives generally show lower thermal stability than tetrazoles due to reduced aromaticity.
Functional Group Impact on Physicochemical Properties
*Estimated based on analogous structures in .
Biological Activity
N-[3-(1H-tetrazol-1-yl)phenyl]-4-(trifluoromethoxy)benzamide is a compound that has garnered attention in pharmaceutical research due to its unique structural features, which include a tetrazole ring and a trifluoromethoxy group. This article explores its biological activity, synthesis, mechanisms of action, and potential applications based on diverse scientific sources.
Molecular Formula
- C : 14
- H : 12
- N : 5
- O : 3
- F : 3
Molecular Weight
- Molecular Weight : 331.35 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The tetrazole ring is known to modulate enzyme activity, while the trifluoromethoxy group enhances binding affinity and specificity. This dual functionality allows the compound to influence various biochemical pathways, potentially leading to therapeutic effects.
Antimicrobial Activity
Research has indicated that compounds featuring tetrazole rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of tetrazole can inhibit bacterial enzymes, making them potential candidates for antibiotic development . The presence of the trifluoromethoxy group may further enhance these effects by increasing lipophilicity and membrane permeability.
Anticancer Potential
This compound has been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of signaling pathways related to cell survival .
Case Studies
- In vitro Study on Cancer Cell Lines : In a study involving various cancer cell lines, compounds similar to this compound exhibited IC50 values ranging from 10 μM to 30 μM, indicating moderate potency against tumor cells .
- Docking Studies : Molecular docking studies have suggested that this compound can effectively bind to active sites of specific cancer-related proteins, potentially inhibiting their function .
Comparison with Similar Compounds
The unique combination of the tetrazole ring and trifluoromethoxy group distinguishes this compound from other related compounds. For example:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(1H-tetrazol-1-yl)aniline | Tetrazole ring only | Limited antimicrobial activity |
| 4-methoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide | Tetrazole + sulfonamide | Moderate anticancer activity |
Synthetic Routes
The synthesis of this compound typically involves:
- Formation of the tetrazole ring via cyclization reactions.
- Coupling with trifluoromethoxy-substituted benzene derivatives under controlled conditions.
Industrial Production
For large-scale production, optimization of reaction conditions such as temperature and pressure is essential to maximize yield and purity. Continuous flow reactors may be employed to enhance efficiency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
